Phomoxanthone A hemi(ethyl acetate) hemi-hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

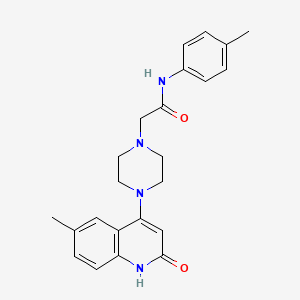

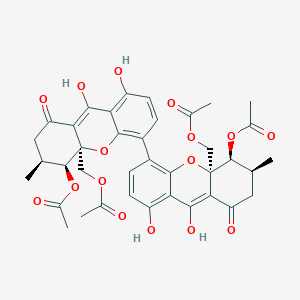

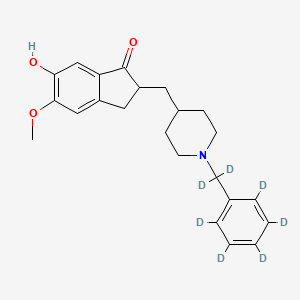

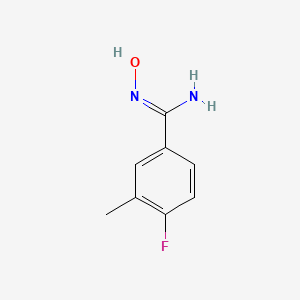

Phomoxanthone A is a naturally occurring mycotoxin isolated from the endophytic fungus Phomopsis species. It is a dimeric xanthone compound, known for its potent biological activities, including antimicrobial, antiparasitic, and anticancer properties . The compound has a complex structure, characterized by two tetrahydroxanthone units linked symmetrically at the C-4,4’ positions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Phomoxanthone A can be synthesized through various chemical routes. One common method involves the oxidative coupling of two tetrahydroxanthone units. The reaction typically requires strong oxidizing agents such as potassium permanganate or ceric ammonium nitrate under controlled conditions . The reaction is carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of Phomoxanthone A is less common due to its complex structure and the challenges associated with large-scale synthesis. biotechnological approaches using fermentation of the Phomopsis species in optimized culture conditions have been explored. This method involves cultivating the fungus in a nutrient-rich medium, followed by extraction and purification of the compound using chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Phomoxanthone A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: The acetyl groups in Phomoxanthone A can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, ceric ammonium nitrate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of Phomoxanthone A, which can exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

Phomoxanthone A has been extensively studied for its diverse biological activities:

Antimicrobial: It shows significant activity against various bacterial strains, including Bacillus subtilis, Escherichia coli, and Staphylococcus aureus.

Antiparasitic: The compound is effective against protozoan parasites such as Leishmania amazonensis and Trypanosoma cruzi.

Anticancer: Phomoxanthone A exhibits potent anticancer activity by inducing apoptosis in cancer cells.

Wirkmechanismus

Phomoxanthone A exerts its effects primarily by targeting the mitochondria. It induces rapid, non-canonical mitochondrial fission, leading to the fragmentation of the mitochondrial matrix while keeping the outer mitochondrial membrane intact . This process is independent of the mitochondrial fission and fusion regulators DRP1 and OPA1. Additionally, Phomoxanthone A has been identified to target carbamoyl-phosphate synthase 1, weakening cellular respiration and electron transport chain activity .

Vergleich Mit ähnlichen Verbindungen

Phomoxanthone A is structurally related to other dimeric xanthones such as:

Phomoxanthone B: Similar to Phomoxanthone A but with an asymmetric linkage at C-2,4’.

Dicerandrol C: Symmetrically linked at C-2,2’.

Secalonic Acids: Another class of dimeric tetrahydroxanthone mycotoxins with similar properties.

Phomoxanthone A is unique due to its symmetric linkage at C-4,4’, which contributes to its higher toxicity and potent biological activities compared to its isomers .

Eigenschaften

Molekularformel |

C38H38O16 |

|---|---|

Molekulargewicht |

750.7 g/mol |

IUPAC-Name |

[(3S,4S,4aS)-5-[(5S,6S,10aS)-5-acetyloxy-10a-(acetyloxymethyl)-1,9-dihydroxy-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-4-yl]-4-acetyloxy-8,9-dihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthen-4a-yl]methyl acetate |

InChI |

InChI=1S/C38H38O16/c1-15-11-25(45)29-31(47)27-23(43)9-7-21(33(27)53-37(29,13-49-17(3)39)35(15)51-19(5)41)22-8-10-24(44)28-32(48)30-26(46)12-16(2)36(52-20(6)42)38(30,54-34(22)28)14-50-18(4)40/h7-10,15-16,35-36,43-44,47-48H,11-14H2,1-6H3/t15-,16-,35-,36-,37+,38+/m0/s1 |

InChI-Schlüssel |

ZCLZNQUALWMDDN-CMDKCIDSSA-N |

Isomerische SMILES |

C[C@H]1CC(=O)C2=C(C3=C(C=CC(=C3O[C@]2([C@H]1OC(=O)C)COC(=O)C)C4=C5C(=C(C=C4)O)C(=C6C(=O)C[C@@H]([C@@H]([C@@]6(O5)COC(=O)C)OC(=O)C)C)O)O)O |

Kanonische SMILES |

CC1CC(=O)C2=C(C3=C(C=CC(=C3OC2(C1OC(=O)C)COC(=O)C)C4=C5C(=C(C=C4)O)C(=C6C(=O)CC(C(C6(O5)COC(=O)C)OC(=O)C)C)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tetrasodium;4-hydroxy-5-[[4-[[4-[(8-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12365787.png)

![4-[[3-[4-(cyclopropanecarbonyl)piperazine-1-carbonyl]-4-fluorophenyl]methyl]-4H-phthalazin-1-one](/img/structure/B12365844.png)

![2-Oxa-8-azaspiro[4.5]decane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B12365855.png)

![(3S,6aS,7S,12R,12aS)-6a,7,8,12-tetrahydroxy-3-methyl-2,3,4,7,12,12a-hexahydrobenzo[a]anthracen-1-one](/img/structure/B12365856.png)

![(2S)-2-[[(1S)-5-[[(2R)-2-[[4-[[[2-[1-[3-[[(5S)-6-[4-[4-[(8-amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylanilino]-6-oxo-5-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]hexyl]amino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylacetyl]amino]methyl]cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12365873.png)